2-Amino-3,5-dibromopyrazin-1-ium-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

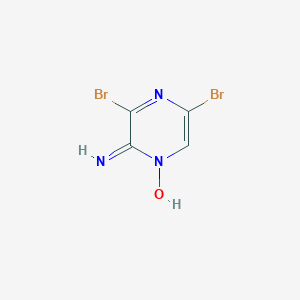

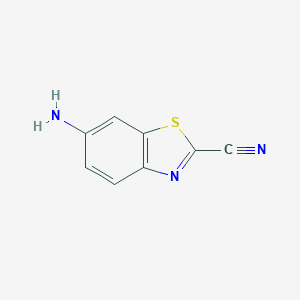

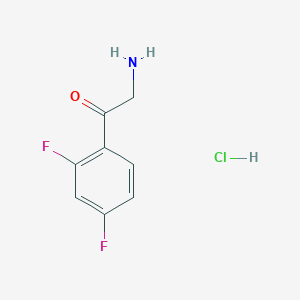

“2-Amino-3,5-dibromopyrazin-1-ium-1-olate” is a chemical compound with the molecular formula C4H3Br2N3O . It is composed of a pyrazine ring with two dibromo and one amino groups (NH2) attached to it.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1H,7H2 . This indicates the presence of a pyrazine ring with two bromine atoms, an amino group, and an oxygen atom.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 268.89 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications

Energetic Materials Synthesis 2-Amino-3,5-dibromopyrazin-1-ium-1-olate and related compounds have been studied for the preparation of high-performing energetic materials. These materials demonstrate high explosive performances and are also considered as potential ligands for high-energy capacity transition metal complexes (Klapötke, Piercey, & Stierstorfer, 2012).

Chemiluminescent Properties This compound is also involved in the synthesis of chemiluminescent materials. For example, a series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which show potential in ‘pseudo-flash’ chemiluminescence, were prepared from 2-amino-3,5-dibromopyrazine (Adamczyk et al., 2003).

Catalysis in Organic Synthesis In the realm of organic synthesis, compounds like this compound are used as intermediates. For instance, its utilization in palladium-catalyzed selective amination of polyhalopyridines has been explored (Ji, Li, & Bunnelle, 2003).

Medicinal Chemistry and Drug Discovery In medicinal chemistry, derivatives of compounds like this compound serve as important intermediates. Their use in the synthesis of various bioactive compounds has been noted, emphasizing their versatility in drug discovery projects (Havel et al., 2018).

Bioconjugation and Biological Significance These compounds also facilitate the incorporation of functional groups required for bioconjugation, thus playing a crucial role in the development of biologically significant materials (Bolliger, Oberholzer, & Frech, 2011).

Fluorescent Dyes Synthesis Their application extends to the synthesis of new fluorescent dyes. The strong yellowish-green fluorescence exhibited by derivatives of 2,5-diamino-3,6-dicyanopyrazine, synthesized from similar compounds, highlights their potential in functional dye materials (Shirai et al., 1998).

Antibacterial Applications Additionally, certain derivatives synthesized from similar compounds have been found to possess notable antibacterial activities, further broadening their application spectrum in medicinal and pharmaceutical research (Frolova et al., 2011).

Carbon Dioxide Capture In the field of environmental science, amino-functionalized ionic liquids derived from similar compounds have been applied for carbon dioxide absorption, demonstrating their utility in addressing environmental challenges (Peng et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3,5-dibromo-1-hydroxypyrazin-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1,7,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLZHFATLCSEPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N)N1O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)

![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)